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Compound of Interest

Compound Name: Spiro[2.5]octan-6-one

Cat. No.: B095088 Get Quote

An In-depth Technical Guide to the 1H and 13C NMR Spectroscopic Data of Spiro[2.5]octan-
6-one

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectroscopic data for Spiro[2.5]octan-6-one. The information is intended

for researchers, scientists, and professionals in the field of drug development and chemical

analysis. This document summarizes the available predicted spectral data, outlines a general

experimental protocol for acquiring such data, and presents a logical workflow for NMR

analysis.

Chemical Structure
Spiro[2.5]octan-6-one is a spirocyclic ketone with the molecular formula C₈H₁₂O. Its structure

consists of a cyclopropane ring fused to a cyclohexane ring at the C3 position, with a carbonyl

group at the C6 position of the cyclohexane ring.

Predicted ¹H NMR Spectroscopic Data
While comprehensive experimental data is not readily available in the public domain, predicted

¹H NMR data provides valuable insight into the expected spectral features of Spiro[2.5]octan-
6-one. The following table summarizes the predicted chemical shifts (δ) in parts per million

(ppm) relative to tetramethylsilane (TMS), along with the predicted multiplicity and integration.

Table 1: Predicted ¹H NMR Data for Spiro[2.5]octan-6-one
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H1, H2 ~0.46 Singlet 4H

H4, H8 ~1.65 Triplet 4H

H5, H7 ~2.39 Triplet 4H

Disclaimer: These are predicted values and may differ from experimental results.

¹³C NMR Spectroscopic Data
As of the latest available information, specific experimental or predicted ¹³C NMR data for

Spiro[2.5]octan-6-one has not been reported in publicly accessible literature. However, based

on the chemical structure, the following general assignments can be anticipated:

Table 2: Anticipated ¹³C NMR Resonances for Spiro[2.5]octan-6-one

Carbon Atom
Expected Chemical Shift
Range (δ, ppm)

Notes

C6 (C=O) 200 - 220
Carbonyl carbon, typically

deshielded.

C3 (Spiro) 20 - 40 Quaternary spiro carbon.

C5, C7 30 - 50
Methylene carbons alpha to

the carbonyl.

C4, C8 20 - 40
Methylene carbons beta to the

carbonyl.

C1, C2 5 - 20
Methylene carbons of the

cyclopropane ring.

Experimental Protocol for NMR Spectroscopy
The following provides a detailed, generalized methodology for acquiring high-quality ¹H and

¹³C NMR spectra of a compound such as Spiro[2.5]octan-6-one.
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Sample Preparation
Sample Purity: Ensure the sample of Spiro[2.5]octan-6-one is of high purity to avoid

interference from impurities in the NMR spectra.

Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and

has a known residual peak that does not overlap with the analyte signals. Deuterated

chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic

compounds.

Concentration: Dissolve approximately 5-10 mg of Spiro[2.5]octan-6-one in 0.6-0.7 mL of

the chosen deuterated solvent in a standard 5 mm NMR tube.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for both ¹H and

¹³C NMR spectra.

NMR Instrument Parameters
The following are typical parameters for a modern NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Spectroscopy:

Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay (d1): 1-5 seconds.

Number of Scans (ns): 8 to 16 scans for a reasonably concentrated sample.

Spectral Width (sw): A range of approximately -2 to 12 ppm is generally sufficient.

¹³C NMR Spectroscopy:

Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument) or higher.
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Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay (d1): 2-5 seconds.

Number of Scans (ns): A significantly higher number of scans (e.g., 1024 or more) is usually

required due to the low natural abundance of the ¹³C isotope.

Spectral Width (sw): A range of approximately 0 to 220 ppm is standard for most organic

molecules.

Data Processing
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay

(FID) to obtain the frequency-domain spectrum.

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all

peaks are in the positive absorptive mode.

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the

spectrum.

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS

is not used, the residual solvent peak can be used as a secondary reference.

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of

the different types of protons.

Peak Picking: Identify and list the chemical shifts of all significant peaks in both ¹H and ¹³C

spectra.

Logical Workflow for NMR Analysis
The following diagram illustrates a logical workflow for the analysis of NMR data for a

compound like Spiro[2.5]octan-6-one.
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Caption: A logical workflow for NMR sample preparation, data acquisition, processing, and

analysis.

This guide provides a foundational understanding of the NMR spectroscopic characteristics of

Spiro[2.5]octan-6-one. For definitive structural elucidation and confirmation, it is imperative to

acquire and analyze high-resolution experimental ¹H and ¹³C NMR data, potentially

supplemented with two-dimensional NMR techniques such as COSY, HSQC, and HMBC.

To cite this document: BenchChem. [1H and 13C NMR spectroscopic data of
Spiro[2.5]octan-6-one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095088#1h-and-13c-nmr-spectroscopic-data-of-
spiro-2-5-octan-6-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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